1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Description
Scientific Research Applications
Anticancer Agents
- Scientific Field: Medical Chemistry
- Application Summary: A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally similar to the compound you mentioned, have been synthesized and evaluated for their anticancer properties .
- Methods of Application: The compounds were synthesized and their structures were established by NMR and MS analysis. They were then evaluated in vitro for cytotoxic activity against MCF-7 and HCT-116 cancer cell lines .
- Results: Some of the hybrids exhibited potent inhibitory activities against the cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively). Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Antiviral Agents
- Scientific Field: Virology
- Application Summary: Compounds with a linear substituent (azido or ethynyl group) at the 4′ position, which are structurally similar to the compound you mentioned, represent an important class of compounds in antiviral discovery, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Antibacterial Agents
- Scientific Field: Microbiology
- Application Summary: Some synthesized compounds, which are structurally similar to the compound you mentioned, showed potent inhibitory activity against gram-positive bacteria staphylococcus aureus .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8OS/c1-13-3-2-4-15-18(13)25-20(30-15)26-19(29)14-5-7-27(8-6-14)16-9-17(23-11-22-16)28-12-21-10-24-28/h2-4,9-12,14H,5-8H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEELUIOAJFQCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide |
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